AM-694

Description

Properties

IUPAC Name |

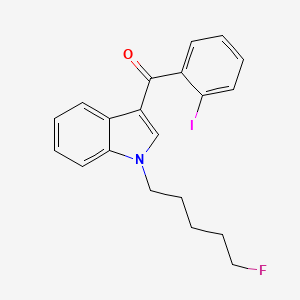

[1-(5-fluoropentyl)indol-3-yl]-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FINO/c21-12-6-1-7-13-23-14-17(15-8-3-5-11-19(15)23)20(24)16-9-2-4-10-18(16)22/h2-5,8-11,14H,1,6-7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFIIZFINPPEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC=CC=C3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187156 | |

| Record name | [1-(5-Fluoropentyl)-1H-indol-3-yl](2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335161-03-0 | |

| Record name | [1-(5-Fluoropentyl)-1H-indol-3-yl](2-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335161-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM-694 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335161030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1-(5-Fluoropentyl)-1H-indol-3-yl](2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-694 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RK7KN7L1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AM-694: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-694 is a potent and selective synthetic cannabinoid agonist that exhibits high affinity for the cannabinoid receptor type 1 (CB1). This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its binding characteristics, downstream signaling pathways, and the experimental protocols used for its pharmacological characterization. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of cannabinoid research and drug development.

Introduction

This compound, with the chemical name 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a synthetic cannabinoid that has been widely used in scientific research to investigate the endocannabinoid system.[1][2] Its high potency and selectivity for the CB1 receptor make it a valuable tool for elucidating the physiological and pathological roles of this receptor.[2][3] Understanding the precise mechanism of action of this compound is crucial for interpreting experimental results and for the development of novel therapeutic agents targeting the endocannabinoid system.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data regarding its binding affinity and functional activity at the cannabinoid receptors.

| Parameter | Receptor | Value | Assay Type | Reference |

| Binding Affinity (Ki) | CB1 | 0.08 nM | Radioligand Binding Assay | [2][3] |

| CB2 | 1.44 nM | Radioligand Binding Assay | [2][3] | |

| Functional Activity (EC50) | CB1 | 52.8 nM | GTP Binding Assay | [3] |

| Functional Activity (Emax) | CB1 | 63% | GTP Binding Assay | [3] |

Note: The 18-fold selectivity of this compound for the CB1 receptor over the CB2 receptor highlights its utility as a CB1-selective agonist.[2]

Mechanism of Action: Signaling Pathways

As a potent agonist of the CB1 receptor, this compound initiates a cascade of intracellular signaling events upon binding. The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o.

References

The Pharmacokinetic Profile and Metabolic Fate of AM-694: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-694, or 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a potent synthetic cannabinoid that acts as a selective agonist for the CB1 receptor.[1] Its high affinity has made it a compound of interest in scientific research for mapping CB1 receptor distribution.[1] However, as with many synthetic cannabinoids, a comprehensive understanding of its behavior in the body is crucial for both therapeutic development and toxicological assessment. This technical guide provides a detailed overview of the current knowledge regarding the pharmacokinetics and metabolism of this compound in vivo, drawing from available research to present a clear picture for scientific and drug development professionals.

Pharmacokinetic Data

Quantitative pharmacokinetic data for this compound in vivo is sparse in publicly available literature. The majority of information comes from case reports of intoxication or self-administration experiments, which provide isolated concentration measurements rather than comprehensive pharmacokinetic parameters like half-life, clearance, and volume of distribution. The available quantitative data is summarized in the table below.

| Biological Matrix | Concentration | Notes |

| Urine | 0.084 µg/L | Detected in a case of intoxication.[2] |

| Serum | 0.20 µg/L | Measured in a patient seeking emergency treatment for synthetic cannabinoid use.[3] |

| Post-mortem Femoral Blood | 0.00009 µg/g | Detected in combination with other synthetic cannabinoids and methoxetamine.[3] |

| Oral Fluid | 0.43 µg/L | Reported in a single case.[3] |

It is critical to note that these values are from isolated case reports and may not be representative of the general pharmacokinetic profile of this compound.

Metabolism of this compound

The metabolism of this compound has been primarily investigated through in vitro studies using human liver microsomes and in vivo analysis of human urine samples.[1][2][4][5] These studies have elucidated the main metabolic pathways, which are crucial for identifying biomarkers of exposure and understanding the potential for drug-drug interactions.

The primary metabolic transformations of this compound involve Phase I reactions. The major metabolic pathway is oxidative defluorination of the N-(5-fluoropentyl) side chain.[3][4] Other significant metabolic reactions include:

-

Monohydroxylation: Addition of a hydroxyl group, typically on the N-alkyl chain.[1][5]

-

Dihydroxylation: Addition of two hydroxyl groups.[5]

-

Carboxylation: Formation of N-pentanoic acid metabolites.[1][5]

Notably, N-dealkylated metabolites have not been detected in vivo.[5] The major metabolites identified in human urine are the hydrolytically defluorinated and carboxylated products.[3]

Experimental Protocols

Detailed experimental protocols for the in vivo pharmacokinetic analysis of this compound are not extensively published. However, based on the methodologies described in the existing literature, generalized workflows for sample analysis can be outlined.

In Vitro Metabolism using Human Liver Microsomes

In vitro studies with human liver microsomes (HLMs) are fundamental for elucidating the metabolic pathways of a compound. A typical workflow for such an experiment is as follows:

In Vivo Metabolite Analysis from Urine Samples

The analysis of urine samples is a common method for identifying in vivo metabolites of xenobiotics. The general procedure involves extraction and subsequent analysis by mass spectrometry.

Signaling Pathways and Mechanism of Action

This compound exerts its effects primarily through its agonistic activity at the CB1 receptor. The binding of this compound to the CB1 receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to the characteristic physiological and psychoactive effects of cannabinoids.

Conclusion

The current understanding of the pharmacokinetics and metabolism of this compound is primarily qualitative, with a clear identification of its major metabolic pathways, namely oxidative defluorination, hydroxylation, and carboxylation. The lack of comprehensive in vivo pharmacokinetic data presents a significant knowledge gap that hinders a full toxicological and pharmacological assessment of this compound. The analytical methods for its detection and the elucidation of its metabolites are well-established, relying on advanced mass spectrometry techniques. Future research should focus on conducting controlled in vivo studies in animal models to determine key pharmacokinetic parameters, which will be invaluable for the drug development and regulatory communities.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. In Vitro Phase I Metabolic Profiling of the Synthetic Cannabinoids this compound, 5F-NNEI, FUB-APINACA, MFUBINAC, and AMB-FUBINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. soft-tox.org [soft-tox.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

In Vivo Physiological Effects of AM-694 Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-694, a potent and selective synthetic cannabinoid receptor 1 (CB1R) agonist, has garnered significant interest within the scientific community for its potential applications in neuroscience research and drug development. This technical guide provides a comprehensive overview of the in vivo physiological effects of this compound administration, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This compound is a powerful agonist for the CB1 receptor, exhibiting high affinity and selectivity.[1][2] Its administration has been associated with a range of physiological and behavioral effects, including euphoria, sedation, hallucinations, and anxiety in humans.[2] Preclinical studies have also indicated its potential to preserve the viability of fibroblasts and primary cultured neurons.

Quantitative Physiological Effects

While extensive quantitative in vivo data for this compound is not widely published, this section summarizes available information and provides a framework for expected physiological responses based on its potent CB1 receptor agonism. The following tables are structured to incorporate data from future studies and provide a comparative basis for researchers.

Table 1: Effects of this compound on Body Temperature

| Animal Model | Route of Administration | Dose (mg/kg) | Change in Body Temperature (°C) | Time Point | Reference |

| Data Not Currently Available |

Note: As a potent CB1R agonist, this compound is expected to induce hypothermia, a hallmark effect of cannabinoid administration in rodents.

Table 2: Cardiovascular Effects of this compound Administration

| Animal Model | Route of Administration | Dose (mg/kg) | Change in Heart Rate (bpm) | Change in Blood Pressure (mmHg) | Reference |

| Data Not Currently Available |

Note: A case report in humans noted tachycardia and mild hypertension following this compound ingestion.[3] However, preclinical data is needed to establish a clear dose-response relationship for cardiovascular parameters.

Table 3: Effects of this compound on Locomotor Activity

| Animal Model | Route of Administration | Dose (mg/kg) | % Change in Locomotor Activity | Time Point | Reference |

| Data Not Currently Available |

Note: CB1R agonists typically induce a triphasic effect on locomotor activity in rodents: initial suppression, followed by a period of hyperactivity, and then a return to baseline or suppression. The specific effects of this compound are yet to be quantitatively characterized in published literature.

Receptor Binding and Agonist Activity

This compound demonstrates high affinity and selectivity for the CB1 receptor.

Table 4: Receptor Binding Affinity of this compound

| Receptor | Kᵢ (nM) | Reference |

| CB1 | 0.08 | [1] |

| CB2 | 1.44 | [1] |

Experimental Protocols

Detailed experimental protocols for the in vivo administration of this compound are crucial for reproducible research. The following sections provide generalized protocols that can be adapted for specific experimental needs.

Preparation of this compound for In Vivo Administration

Vehicle Selection: A common vehicle for lipophilic compounds like synthetic cannabinoids is a mixture of ethanol, Tween 80 (or Cremophor EL), and saline. A typical ratio is 1:1:18 (ethanol:Tween 80:saline).

Protocol for Intraperitoneal (i.p.) Injection in Rodents:

-

Preparation of Dosing Solution:

-

Dissolve the desired amount of this compound in 100% ethanol.

-

Add an equal volume of Tween 80 and vortex thoroughly.

-

Slowly add sterile saline to the desired final volume while continuously vortexing to form a stable emulsion. The final concentration of ethanol and Tween 80 should be low (e.g., 5-10% each) to minimize vehicle effects.

-

-

Animal Handling and Injection:

-

Weigh the animal to determine the correct injection volume.

-

Restrain the animal appropriately. For mice, this can be done by scruffing the neck. For rats, manual restraint or a specialized restraining device may be used.

-

Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.

-

Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.

-

Aspirate to ensure the needle has not entered a blood vessel or organ.

-

Inject the solution slowly and steadily.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any adverse reactions.

-

Experimental Workflow for Assessing Physiological Effects

The following diagram illustrates a typical workflow for an in vivo study investigating the physiological effects of this compound.

Signaling Pathways of this compound

As a potent CB1 receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding to the receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.

Canonical CB1 Receptor Signaling Pathway

The activation of the CB1 receptor by this compound leads to the dissociation of the G-protein subunits (Gαi/o and Gβγ).

-

Gαi/o Subunit: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).

-

Gβγ Subunit: The Gβγ dimer can modulate the activity of various ion channels, including inhibiting voltage-gated calcium channels (VGCCs) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels. It can also activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.

β-Arrestin Recruitment

In addition to G-protein-dependent signaling, agonist binding to CB1 receptors can also lead to the recruitment of β-arrestin proteins. β-arrestins play a crucial role in receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades. The extent to which this compound biases signaling towards G-protein or β-arrestin pathways is an important area for future research.

Conclusion

This compound is a valuable pharmacological tool for investigating the endocannabinoid system due to its high potency and selectivity for the CB1 receptor. This guide provides a foundational understanding of its in vivo physiological effects, experimental considerations, and signaling mechanisms. Further research is needed to populate the dose-response tables with quantitative data and to fully elucidate the nuanced signaling profile of this compound, including its potential for biased agonism. Such studies will be instrumental in advancing our knowledge of CB1 receptor function and in the development of novel therapeutics targeting the endocannabinoid system.

References

- 1. An Allosteric Potentiator of the Dopamine D1 Receptor Increases Locomotor Activity in Human D1 Knock-In Mice without Causing Stereotypy or Tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Arrestin1 and β-Arrestin2 Are Required to Support the Activity of the CXCL12/HMGB1 Heterocomplex on CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

AM-694: A Technical Guide for Endocannabinoid System Research

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AM-694, a potent synthetic cannabinoid, for its application as a research tool in the study of the endocannabinoid system (ECS). This document outlines its pharmacological properties, key experimental protocols for its characterization, and the signaling pathways it modulates.

Introduction to this compound

This compound, chemically known as 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a synthetic cannabinoid that acts as a powerful and selective agonist for the cannabinoid receptor type 1 (CB1).[1][2][3] Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of the CB1 receptor. The radiolabeled ([¹⁸F]) derivative of this compound is particularly useful for in vivo imaging and mapping the distribution of CB1 receptors in the body.[1]

Physicochemical and Pharmacological Properties

This compound is an indole-derived synthetic cannabinoid. Its key properties and pharmacological parameters are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | --INVALID-LINK--methanone | [1] |

| Molecular Formula | C₂₀H₁₉FINO | [1][3] |

| Molar Mass | 435.28 g/mol | [1][3] |

| CAS Number | 335161-03-0 | [1][3] |

Table 2: In Vitro Pharmacological Profile of this compound

| Parameter | Receptor | Value | Assay Type | Reference |

| Binding Affinity (Kᵢ) | CB1 | 0.08 nM | Radioligand Binding | [1][4] |

| CB2 | 1.44 nM | Radioligand Binding | [1][4] | |

| Selectivity | CB1 vs CB2 | 18-fold | - | [1] |

| Functional Activity (EC₅₀) | CB1 | 52.8 nM | [³⁵S]GTPγS Binding | [4] |

| Efficacy (Eₘₐₓ) | CB1 | 63% | [³⁵S]GTPγS Binding | [4] |

Note: Data for adenylyl cyclase inhibition and ERK phosphorylation assays for this compound are not prominently available in the reviewed literature. Researchers may need to perform these assays to establish a more complete functional profile.

Cannabinoid Receptor Signaling

As a potent CB1 agonist, this compound initiates a cascade of intracellular events upon receptor binding. The CB1 receptor primarily couples to the inhibitory G-protein, Gαi/o. This interaction leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP). This is a hallmark of CB1 receptor activation. Additionally, CB1 activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.

Experimental Protocols

Detailed methodologies are crucial for the reliable and reproducible use of this compound as a research tool. The following sections provide step-by-step protocols for key in vitro assays.

Radioligand Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of this compound by measuring its ability to displace a known radioligand from the CB1 receptor.

Materials:

-

Membranes: Rat brain membranes or membranes from cells stably expressing human CB1 receptors (e.g., CHO-hCB1).

-

Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA, fatty acid-free), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.

-

Non-specific Binding (NSB) control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

-

96-well plates, glass fiber filters, scintillation cocktail, and a scintillation counter.

Methodology:

-

Preparation: Thaw membrane aliquots on ice. Dilute this compound to a range of concentrations (e.g., 0.01 nM to 1 µM) in binding buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding (TB): 50 µL binding buffer, 50 µL [³H]CP55,940 (at a final concentration near its Kₐ, e.g., 1.5 nM), and 100 µL of diluted membranes (e.g., 20 µg protein).

-

Non-specific Binding (NSB): 50 µL WIN 55,212-2 (10 µM final), 50 µL [³H]CP55,940, and 100 µL membranes.

-

Competition: 50 µL of each this compound dilution, 50 µL [³H]CP55,940, and 100 µL membranes.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Termination: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in wash buffer) using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a beta-scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value using non-linear regression and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist, providing data on potency (EC₅₀) and efficacy (Eₘₐₓ).

Materials:

-

Membranes: CHO-hCB1 cell membranes (e.g., 10-20 µg protein/well).

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.

-

GDP: Guanosine diphosphate (to a final concentration of ~30 µM).

-

BSA: Bovine Serum Albumin (to a final concentration of 0.1%).

-

Non-specific Binding (NSB) control: High concentration of unlabeled GTPγS (e.g., 10 µM).

Methodology:

-

Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of GDP and BSA in assay buffer.

-

Pre-incubation: In a 96-well plate, add membranes, the GDP/BSA solution, and the various concentrations of this compound. Incubate for 15-20 minutes at 30°C to allow this compound to bind to the receptors.

-

Initiation: Start the reaction by adding [³⁵S]GTPγS to each well (final concentration ~0.1 nM).

-

Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.

-

Termination, Filtration, and Washing: Terminate the reaction and process the samples as described in the Radioligand Binding Assay (Section 4.1, steps 4-5).

-

Quantification and Analysis: Count radioactivity and analyze the data. Basal binding is measured in the absence of an agonist. Agonist-stimulated binding is calculated as the percentage increase over basal. Plot the % stimulation against the log concentration of this compound and use non-linear regression to determine the EC₅₀ and Eₘₐₓ values.

Adenylyl Cyclase Inhibition Assay

This assay directly measures the functional consequence of Gαi/o activation by quantifying the inhibition of cAMP production.

Materials:

-

Cells: CHO-hCB1 cells or other suitable cell line expressing the CB1 receptor.

-

Stimulant: Forskolin (an adenylyl cyclase activator).

-

Phosphodiesterase (PDE) inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

Lysis Buffer and cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Methodology:

-

Cell Culture: Plate cells in a 96-well plate and grow to ~80-90% confluency.

-

Pre-treatment: Replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX). Incubate for 20-30 minutes.

-

Agonist Treatment: Add serial dilutions of this compound to the wells and incubate for 15 minutes.

-

Stimulation: Add forskolin to all wells (except for basal control) to a final concentration that elicits a submaximal response (e.g., 1-5 µM). Incubate for a further 15-30 minutes at 37°C.[3]

-

Lysis: Terminate the reaction by removing the medium and adding cell lysis buffer.

-

Quantification: Measure the cAMP concentration in the cell lysates according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Calculate the percentage inhibition of forskolin-stimulated cAMP production for each this compound concentration. Plot the % inhibition against the log concentration of this compound and use non-linear regression to determine the IC₅₀ value.

Metabolism and Detection

This compound is extensively metabolized in vivo, primarily through Phase I reactions. The parent compound is often undetectable in urine samples, making the identification of its metabolites crucial for forensic and toxicological analysis.[4]

Major Metabolic Pathways:

-

Hydrolytic Defluorination: Replacement of the fluorine atom on the pentyl chain with a hydroxyl group.

-

Carboxylation: Oxidation of the terminal carbon of the pentyl chain to a carboxylic acid.

-

Monohydroxylation: Addition of a hydroxyl group to the N-alkyl (pentyl) chain.

-

Combined Pathways: A combination of the above reactions, such as hydroxylation and defluorination.[4]

In Vitro Metabolism Workflow

A common approach to identify potential metabolites is through incubation with human liver microsomes (HLM), which contain a high concentration of cytochrome P450 enzymes responsible for Phase I metabolism.

References

- 1. Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRABeCB2.0 Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cannabinoid tetrad effects of oral Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) in male and female rats: sex, dose-effects and time course evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of training dose in drug discrimination: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. soft-tox.org [soft-tox.org]

The Analytical Chemist's Guide to AM-694: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of AM-694, a potent synthetic cannabinoid. Understanding these core physicochemical properties is paramount for accurate analytical quantification, the development of stable formulations, and meaningful pharmacological research. This document synthesizes available data on this compound's behavior in various solvents and outlines experimental protocols for its handling and analysis.

Core Concepts: Solubility and Stability of this compound

This compound, with the chemical formula C₂₀H₁₉FINO, is a synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptor CB1.[1] Its non-polar nature dictates its solubility profile, favoring organic solvents over aqueous solutions. The stability of this compound is influenced by its chemical structure, the solvent matrix, and environmental factors such as temperature and light.

Solubility Profile

Quantitative data on the solubility of this compound is limited in publicly available literature. However, information from chemical suppliers and analytical studies of related compounds provides a solid foundation for solvent selection.

Table 1: Quantitative Solubility of this compound

| Solvent | Chemical Class | Solubility (at ambient temperature) |

| Dimethylformamide (DMF) | Amide | 10 mg/mL |

| Dimethyl sulfoxide (DMSO) | Sulfoxide | 14 mg/mL |

| Ethanol | Alcohol | 10 mg/mL |

| Methanol | Alcohol | Soluble (used for analytical standards)[2] |

| Acetonitrile | Nitrile | Soluble (used for analytical standards)[2] |

Note: The quantitative data for DMF, DMSO, and Ethanol are provided by chemical suppliers and may not have been determined under rigorously controlled experimental conditions. The solubility in Methanol and Acetonitrile is inferred from their common use as solvents for synthetic cannabinoid standards in analytical chemistry.

Stability and Degradation Pathways

The long-term stability of this compound in its crystalline solid form is reported to be at least five years when stored at -20°C. However, in solution, its stability can be compromised. The primary degradation pathways identified for this compound and similar synthetic cannabinoids involve:

-

Hydrolytic Defluorination: Replacement of the fluorine atom on the pentyl chain with a hydroxyl group.

-

Carboxylation: Oxidation of the pentyl chain to a carboxylic acid.

-

Monohydroxylation: Addition of a hydroxyl group to the N-alkyl chain.[1][3]

Studies on other synthetic cannabinoids have shown significant degradation in biological samples at ambient and refrigerated conditions, with freezing being the optimal storage condition to ensure stability over time.[4][5] It is therefore crucial to store this compound solutions at low temperatures, preferably -20°C or below, to minimize degradation.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical industry practices and can be adapted for specific research needs.

Protocol for Solubility Determination

This protocol outlines a method for determining the equilibrium solubility of this compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected solvent (e.g., methanol, acetonitrile, ethanol)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The exact amount should be more than what is expected to dissolve.

-

Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

-

Dilution: Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Protocol for Stability Testing in Solution

This protocol describes a method to assess the stability of this compound in a specific solvent over time under different storage conditions.

Objective: To evaluate the degradation rate of this compound in solution under various temperature and light conditions.

Materials:

-

This compound stock solution of known concentration in the chosen solvent.

-

Vials with screw caps (amber vials for photostability testing).

-

Temperature-controlled storage chambers (e.g., refrigerator at 4°C, freezer at -20°C, and incubator at 25°C).

-

Light source for photostability testing (as per ICH Q1B guidelines).

-

HPLC system with a validated stability-indicating method.

Procedure:

-

Sample Preparation: Prepare a homogenous stock solution of this compound in the desired solvent at a known concentration. Aliquot the solution into multiple vials.

-

Storage: Store the vials under different conditions:

-

Long-term: -20°C

-

Intermediate: 4°C

-

Accelerated: 25°C

-

Photostability: 25°C with exposure to light (include a dark control wrapped in aluminum foil).

-

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve vials from each storage condition.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the intact this compound from its degradation products.

-

Data Evaluation:

-

Quantify the peak area of the intact this compound at each time point.

-

Calculate the percentage of this compound remaining relative to the initial concentration (time 0).

-

Identify and, if possible, quantify any major degradation products.

-

Plot the percentage of remaining this compound against time for each storage condition to determine the degradation kinetics.

-

Visualizing Molecular Interactions and Experimental Processes

To better understand the mechanisms of action and the experimental workflows involved in studying this compound, the following diagrams have been generated using Graphviz.

Signaling Pathway of this compound via the CB1 Receptor

This compound is a potent agonist of the CB1 receptor, which is a G-protein coupled receptor (GPCR). Its activation triggers a cascade of intracellular signaling events.

Caption: Simplified signaling cascade of this compound upon binding to the CB1 receptor.

Experimental Workflow for Solubility Assessment

The process of determining the solubility of a compound like this compound follows a structured experimental workflow.

Caption: A typical experimental workflow for determining the solubility of this compound.

Logical Relationship of Factors Affecting this compound Stability in Solution

The stability of this compound in a solvent is not a single property but is influenced by a combination of factors.

Caption: Key factors influencing the stability of this compound when in solution.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While quantitative data remains somewhat limited, the provided information on suitable solvents, known degradation pathways, and standardized experimental protocols offers a robust framework for researchers and drug development professionals. The visualization of the signaling pathway and experimental workflows further aids in conceptualizing the handling and study of this potent synthetic cannabinoid. For precise quantitative work, it is imperative that researchers perform in-house validation of solubility and stability under their specific experimental conditions.

References

- 1. soft-tox.org [soft-tox.org]

- 2. digitalcommons.liu.edu [digitalcommons.liu.edu]

- 3. In Vitro Phase I Metabolic Profiling of the Synthetic Cannabinoids this compound, 5F-NNEI, FUB-APINACA, MFUBINAC, and AMB-FUBINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

AM-694: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the potent synthetic cannabinoid, AM-694. This document details its molecular characteristics, pharmacological properties, and relevant experimental methodologies.

This compound, with the chemical name 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a powerful and selective agonist for the cannabinoid receptor CB1.[1] Its high affinity for this receptor makes it a valuable tool in scientific research, particularly for the mapping of CB1 receptor distribution in the body.[1]

Core Molecular and Pharmacological Data

The fundamental properties of this compound are summarized below, providing a quantitative foundation for experimental design and analysis.

| Property | Value | Reference |

| Molecular Formula | C20H19FINO | [1][2] |

| Molecular Weight | 435.281 g/mol | [1] |

| CB1 Receptor Affinity (Ki) | 0.08 nM | [1] |

| CB2 Receptor Affinity (Ki) | 1.44 nM | [1] |

| CB1 Receptor Selectivity | 18-fold over CB2 | [1] |

Metabolism and Detection

Understanding the metabolic fate of this compound is crucial for both in vivo studies and toxicological analysis. The primary metabolic pathways include hydrolytic defluorination, carboxylation, and monohydroxylation of the N-alkyl chain.[3] For analytical purposes, both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods are effective for detecting this compound and its metabolites in various biological matrices, including blood, urine, and oral fluid.[3][4]

Experimental Protocols

While specific protocols for this compound are often adapted from general methods for cannabinoid receptor ligands, the following outlines a typical workflow for a CB1 receptor binding assay.

CB1 Receptor Binding Assay: A Methodological Workflow

A radioligand binding assay is a standard method to determine the affinity of a compound for a receptor. The following workflow is a generalized procedure that can be adapted for this compound.

Signaling Pathways

As a CB1 receptor agonist, this compound is expected to activate the canonical downstream signaling pathways associated with this G-protein coupled receptor. The activation of the CB1 receptor by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

References

The Discovery and Developmental History of AM-694: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

AM-694, chemically known as 1-[(5-fluoropentyl)-1H-indol-3-yl]-(2-iodophenyl)methanone, is a potent synthetic cannabinoid that has garnered significant interest within the scientific community. It belongs to the aminoalkylindole class of cannabimimetics and is distinguished by its high affinity and selectivity for the cannabinoid receptor type 1 (CB1). This technical guide provides an in-depth overview of the discovery, developmental history, and pharmacological profile of this compound, with a focus on its chemical synthesis, structure-activity relationships, and the experimental methodologies used for its characterization.

Discovery and Historical Context

This compound emerged from the extensive research program of Professor Alexandros Makriyannis and his team, who have been pivotal in the field of cannabinoid research for decades.[1] The "AM" series of compounds, including this compound, is named after him.[2] Professor Makriyannis's work has been instrumental in developing chemical probes to explore the endocannabinoid system, leading to a deeper understanding of cannabinoid receptor function.[1]

The development of this compound is rooted in the broader exploration of aminoalkylindoles as cannabinoid receptor ligands. This class of compounds was found to exhibit potent cannabimimetic activity, acting as agonists at both CB1 and CB2 receptors.[3] The research that led to this compound was part of a larger effort to synthesize novel indole derivatives with improved affinity and selectivity for cannabinoid receptors, with the aim of creating therapeutically useful agents for a range of conditions including pain, glaucoma, and nausea.[3][4] The work on these cannabimimetic indole derivatives was detailed in a patent application filed in the early 2000s, which was later published as US Patent No. 2008/0090871.[3][5]

Chemical Synthesis

While the specific, detailed synthesis of this compound is not explicitly outlined in a single publication, the general synthetic route for 3-aroylindoles is well-established and described in the patent literature covering this class of compounds.[4] The synthesis can be conceptualized as a two-part process: the N-alkylation of the indole nucleus and the subsequent acylation at the C3 position.

A plausible synthetic workflow is outlined below:

-

N-Alkylation of Indole: The synthesis would likely begin with the deprotonation of indole using a strong base, such as sodium hydride (NaH), to form the indolide anion. This is followed by nucleophilic substitution with an appropriate alkylating agent, in this case, 1-bromo-5-fluoropentane, to yield 1-(5-fluoropentyl)-1H-indole.

-

Friedel-Crafts Acylation: The resulting N-alkylated indole would then undergo a Friedel-Crafts acylation reaction. This involves the reaction of the 1-(5-fluoropentyl)-1H-indole with 2-iodobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The acylation preferentially occurs at the electron-rich C3 position of the indole ring, yielding the final product, this compound.

Structure-Activity Relationships (SAR)

The high affinity of this compound for the CB1 receptor is a result of specific structural features that have been optimized through extensive SAR studies on the aminoalkylindole scaffold.[2]

-

N1-Alkyl Chain: The length and composition of the alkyl chain at the N1 position of the indole are crucial for receptor affinity. For many aminoalkylindoles, a chain of four to six carbons is optimal.[2] The terminal fluorine on the pentyl chain of this compound likely enhances its binding affinity and may also influence its metabolic stability.

-

C3-Aroyl Group: The nature of the substituent at the C3 position is a key determinant of cannabimimetic activity. A lipophilic aroyl group, such as the 2-iodobenzoyl moiety in this compound, is a common feature of potent aminoalkylindole agonists.[6] The iodine atom at the ortho position of the phenyl ring is a distinctive feature of this compound. This bulky, lipophilic substituent is thought to contribute significantly to the compound's exceptionally high CB1 receptor affinity, potentially through favorable interactions within the receptor's binding pocket.

-

Indole Core: The indole ring itself serves as a critical scaffold for orienting the N1 and C3 substituents in a conformation that is conducive to receptor binding.

Pharmacological Data

This compound is characterized by its potent and selective agonist activity at the CB1 receptor.[5] The key pharmacological parameters are summarized in the table below.

| Parameter | Receptor | Value | Assay Type |

| Binding Affinity (Ki) | CB1 | 0.08 nM | Radioligand Competition |

| CB2 | 1.44 nM | Radioligand Competition | |

| Functional Potency (EC50) | CB1 | 52.8 nM | [³⁵S]GTPγS Binding |

| Functional Efficacy (Emax) | CB1 | 63% | [³⁵S]GTPγS Binding |

Data compiled from available literature.[5]

The approximately 18-fold selectivity for the CB1 receptor over the CB2 receptor makes this compound a valuable tool for studying the specific physiological effects mediated by CB1 activation.[7]

Experimental Protocols

The characterization of this compound's pharmacological profile relies on standardized in vitro assays. The following sections provide detailed methodologies for the key experiments used to determine its binding affinity and functional activity.

Cannabinoid Receptor Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing either the human CB1 or CB2 receptor.

-

Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% bovine serum albumin (BSA), at pH 7.4.[8]

-

Reaction Mixture: In a 96-well plate, the following are combined:

-

Receptor membranes (typically 10-20 µg of protein per well).

-

A fixed concentration of the radioligand [³H]CP-55,940 (typically at or below its Kd value).[9]

-

Varying concentrations of the unlabeled test compound (this compound).

-

Assay buffer to reach the final volume.

-

-

Controls:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding: Contains membranes, radioligand, and a high concentration of a potent unlabeled cannabinoid (e.g., 10 µM WIN-55,212-2) to saturate all specific binding sites.[8]

-

-

Incubation: The plate is incubated for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[8]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[7]

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the receptor. This provides a measure of the compound's potency (EC₅₀) and efficacy (Emax).

Methodology:

-

Membrane Preparation: As with the binding assay, membranes are prepared from cells expressing the CB1 receptor.

-

Assay Buffer: The buffer typically contains 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 1 mg/mL BSA, pH 7.4.

-

Reaction Mixture: The following are combined in a 96-well plate:

-

CB1 receptor membranes.

-

A fixed concentration of guanosine diphosphate (GDP) (e.g., 30 µM).

-

Varying concentrations of the test agonist (this compound).

-

-

Pre-incubation: The mixture is pre-incubated to allow the agonist to bind to the receptors.

-

Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS (typically at a concentration of 0.05-0.1 nM).

-

Incubation: The plate is incubated for 60 minutes at 30°C with gentle agitation.[9]

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.

-

Data Analysis: A dose-response curve is generated by plotting the stimulated [³⁵S]GTPγS binding against the concentration of this compound. The EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal stimulation relative to a standard full agonist) are then determined from this curve.

CB1 Receptor Signaling Pathway

As a potent CB1 receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding to the receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[10]

The primary signaling cascade initiated by this compound binding to the CB1 receptor includes:

-

G-Protein Activation: Receptor activation leads to a conformational change, promoting the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This causes the dissociation of the Gαi/o subunit from the Gβγ dimer.[6]

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[10]

-

Modulation of Ion Channels: The Gβγ dimer can directly interact with and modulate the activity of ion channels. This typically results in the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels (causing neuronal hyperpolarization).[6]

-

Activation of MAP Kinase Pathway: CB1 receptor activation can also lead to the stimulation of the mitogen-activated protein (MAP) kinase cascade, including ERK, JNK, and p38, which can influence gene transcription and other cellular processes.[10]

Metabolism

The metabolism of this compound has been investigated, primarily through the analysis of urine samples. The parent compound is extensively metabolized and is often not detected. The major metabolic pathways identified include:[11]

-

Hydrolytic defluorination: Replacement of the fluorine atom on the pentyl chain with a hydroxyl group.

-

Carboxylation: Oxidation of the terminal carbon of the pentyl chain to a carboxylic acid.

-

Monohydroxylation: Addition of a hydroxyl group to the N-alkyl chain.

-

Combined Pathways: A combination of the above modifications, such as hydrolytic defluorination and monohydroxylation on the same molecule.[11]

Conclusion

This compound stands as a significant compound in the study of the endocannabinoid system. Its development by the Makriyannis group provided researchers with a highly potent and selective tool for probing the function of the CB1 receptor. The detailed understanding of its synthesis, structure-activity relationships, and pharmacological profile, as outlined in this guide, underscores the rational design principles that led to its creation. The experimental protocols described herein represent the standard methodologies employed in the field for the characterization of such cannabimimetic agents. As research into the therapeutic potential of cannabinoid receptor modulation continues, the foundational knowledge gained from the study of compounds like this compound will remain invaluable.

References

- 1. Endocannabinoid structure-activity relationships for interaction at the cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Spicy Story of Cannabimimetic Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20080090871A1 - Cannabimimetic indole derivatives - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Discovery of High-Affinity Cannabinoid Receptors Ligands through a 3D-QSAR Ushered by Scaffold-Hopping Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bouve.northeastern.edu [bouve.northeastern.edu]

- 7. youtube.com [youtube.com]

- 8. US6900236B1 - Cannabimimetic indole derivatives - Google Patents [patents.google.com]

- 9. US5532237A - Indole derivatives with affinity for the cannabinoid receptor - Google Patents [patents.google.com]

- 10. Synthesis in Medicinal Chemistry [ouci.dntb.gov.ua]

- 11. Metabolism of Nine Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework: Major in vivo Phase I Metabolites of this compound, AM-2201, JWH-007, JWH-019, JWH-203, JWH-307, MAM-2201, UR-144 and XLR-11 in Human Urine Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Mapping of CB1 Receptors Using AM-694

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-694, or 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a potent and selective synthetic agonist for the cannabinoid receptor type 1 (CB1).[1][2][3] Its high binding affinity and selectivity make it a valuable research tool for investigating the endocannabinoid system.[2] This document provides detailed application notes and proposed protocols for the use of radiolabeled this compound in the in vivo mapping of CB1 receptors using positron emission tomography (PET). While the synthesis of [¹⁸F]this compound has been reported, to date, no in vivo imaging studies have been published, reportedly due to challenges associated with its high lipophilicity.[4] Therefore, the experimental protocols provided herein are based on established methodologies for other CB1 receptor radiotracers and serve as a guide for researchers venturing into this area.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a basis for its evaluation as a potential PET radioligand for CB1 receptor mapping.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Kᵢ (nM) | Reference Compound |

| Human CB1 | 0.08 | - |

| Human CB2 | 1.44 | - |

Data sourced from[2]

Table 2: Physicochemical and Radiosynthesis Data for [¹⁸F]this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₁₉FINO |

| Molar Mass | 435.281 g/mol |

| Radiochemical Yield (non-decay-corrected) | 20% |

| Specific Activity | 14,500 mCi/mmol |

| Radiochemical Purity | >99% |

| Chemical Purity | 95.5% |

Data sourced from[4]

Signaling Pathways and Experimental Workflow

To visualize the biological context and the proposed experimental procedures, the following diagrams are provided.

Caption: CB1 Receptor Signaling Pathway Activation by this compound.

Caption: Proposed Experimental Workflow for In Vivo CB1 Receptor Mapping.

Experimental Protocols

The following are proposed, detailed protocols for conducting in vivo mapping of CB1 receptors using radiolabeled this compound. These are based on established procedures for other CB1 receptor PET radioligands.

Protocol 1: Radiosynthesis of [¹⁸F]this compound

Objective: To synthesize [¹⁸F]this compound via nucleophilic substitution for use in PET imaging.

Materials:

-

Precursor: 1-(5-tosyloxypentyl)-3-(2-iodobenzoyl)indole

-

[¹⁸F]Fluoride

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Water for injection

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system with a semi-preparative column

Procedure:

-

Produce [¹⁸F]Fluoride via a cyclotron.

-

Trap the [¹⁸F]Fluoride on an anion exchange column and elute with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

-

Azeotropically dry the [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex by heating under a stream of nitrogen.

-

Add the tosylate precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex.

-

Heat the reaction mixture at 110°C for 15 minutes to facilitate the nucleophilic substitution.

-

Cool the reaction mixture and dilute with water.

-

Purify the crude product using a C18 SPE cartridge to remove unreacted [¹⁸F]fluoride.

-

Further purify [¹⁸F]this compound using semi-preparative HPLC.

-

Collect the fraction corresponding to [¹⁸F]this compound and reformulate in a sterile solution (e.g., saline with ethanol) for injection.

-

Perform quality control tests to determine radiochemical purity, chemical purity, and specific activity.

Protocol 2: In Vivo PET Imaging in a Rodent Model

Objective: To perform dynamic PET imaging in rodents to assess the brain uptake and kinetics of [¹⁸F]this compound.

Materials:

-

[¹⁸F]this compound in sterile injectable solution

-

Anesthetized rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

-

PET/CT scanner

-

Anesthesia system (e.g., isoflurane)

-

Tail vein catheter

-

Heating pad to maintain body temperature

Procedure:

-

Animal Preparation:

-

Anesthetize the animal with isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).

-

Place a catheter in the lateral tail vein for radiotracer injection.

-

Position the animal on the scanner bed with the head in the center of the field of view.

-

Maintain the animal's body temperature using a heating pad.

-

-

PET/CT Acquisition:

-

Perform a CT scan for attenuation correction and anatomical localization.

-

Administer a bolus injection of [¹⁸F]this compound (e.g., 5-10 MBq) via the tail vein catheter.

-

Start a dynamic PET scan immediately upon injection and acquire data for 90-120 minutes.

-

-

Image Reconstruction and Analysis:

-

Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D), correcting for attenuation, scatter, and decay.

-

Co-register the PET images with the CT or a standard MRI atlas.

-

Define regions of interest (ROIs) for various brain areas (e.g., striatum, cerebellum, cortex, hippocampus).

-

Generate time-activity curves (TACs) for each ROI.

-

Perform kinetic modeling of the TACs to estimate parameters such as the distribution volume (Vₜ), which is proportional to receptor density.

-

Protocol 3: In Vitro Autoradiography

Objective: To visualize the distribution of [¹⁸F]this compound binding in brain tissue sections.

Materials:

-

[¹⁸F]this compound

-

Frozen brain sections (e.g., from rodent or non-human primate)

-

Incubation buffer (e.g., Tris-HCl with BSA)

-

Unlabeled this compound or another CB1 antagonist (for non-specific binding)

-

Phosphor imaging plates or digital autoradiography system

Procedure:

-

Thaw and pre-incubate the brain sections in buffer.

-

Incubate the sections with a low nanomolar concentration of [¹⁸F]this compound in incubation buffer.

-

For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of unlabeled this compound or a CB1 antagonist (e.g., 10 µM).

-

Wash the sections in cold buffer to remove unbound radioligand.

-

Dry the sections and expose them to a phosphor imaging plate or a digital autoradiography system.

-

Analyze the resulting images to visualize the regional distribution of specific [¹⁸F]this compound binding.

Metabolism of this compound

In vivo studies in humans for forensic purposes have shown that this compound is extensively metabolized.[1][5][6] The parent compound is often not detected in urine.[7] Major metabolic pathways include hydrolytic defluorination, carboxylation, and monohydroxylation of the N-alkyl chain.[7] When conducting PET studies, it is crucial to perform metabolite analysis of blood samples to differentiate between the parent radiotracer and its radiometabolites, as this is critical for accurate kinetic modeling.

Concluding Remarks

This compound exhibits high affinity and selectivity for the CB1 receptor, making it a promising candidate for in vivo imaging. However, its high lipophilicity may present challenges for its use as a PET radioligand, potentially leading to high non-specific binding and slow kinetics. The provided protocols offer a framework for the synthesis, preclinical evaluation, and in vivo application of radiolabeled this compound. Researchers should proceed with careful consideration of these potential challenges and optimize the experimental conditions accordingly. Further studies are warranted to fully characterize the in vivo performance of [¹⁸F]this compound and its utility for mapping CB1 receptors in health and disease.

References

- 1. In vivo detection of the new psychoactive substance this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. AM 694 | 335161-03-0 | FA17342 | Biosynth [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of Nine Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework: Major in vivo Phase I Metabolites of this compound, AM-2201, JWH-007, JWH-019, JWH-203, JWH-307, MAM-2201, UR-144 and XLR-11 in Human Urine Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. soft-tox.org [soft-tox.org]

Application Notes and Protocols: Radiolabeling of AM-694 with Fluorine-18

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-694, or 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a potent and selective agonist for the cannabinoid receptor type 1 (CB1). Its high affinity makes its Fluorine-18 ([¹⁸F]) labeled analogue, [¹⁸F]this compound, a valuable radiotracer for in vivo imaging of CB1 receptor distribution using Positron Emission Tomography (PET). This document provides a detailed protocol for the radiolabeling of this compound with [¹⁸F], based on established methodologies for nucleophilic substitution reactions in radiochemistry.

While a specific protocol for the regioselective radiolabeling of this compound has been published, its direct consultation was not possible. Therefore, the following protocol is a comprehensive representation based on common and validated methods for the radiosynthesis of similar PET tracers, involving the nucleophilic substitution of a tosylate precursor.

Experimental Protocols

Part 1: Synthesis of the Tosylate Precursor (1-(5-tosyloxypentyl)-3-(2-iodobenzoyl)indole)

A crucial component for the successful radiolabeling of this compound with [¹⁸F] is the synthesis of a suitable precursor. In this protocol, a tosylate leaving group is introduced at the 5-position of the pentyl chain, which will be displaced by the [¹⁸F]fluoride ion.

Materials and Reagents:

-

3-(2-iodobenzoyl)indole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1,5-dibromopentane

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Sodium iodide (NaI)

-

Silver tosylate

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Synthesis of 1-(5-bromopentyl)-3-(2-iodobenzoyl)indole:

-

To a solution of 3-(2-iodobenzoyl)indole in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1,5-dibromopentane (3 equivalents) and stir the reaction mixture at room temperature for 12-18 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography (eluting with a gradient of hexanes and ethyl acetate) to yield 1-(5-bromopentyl)-3-(2-iodobenzoyl)indole.

-

-

Synthesis of 1-(5-tosyloxypentyl)-3-(2-iodobenzoyl)indole:

-

A mixture of 1-(5-bromopentyl)-3-(2-iodobenzoyl)indole and silver tosylate (1.5 equivalents) in acetonitrile is stirred at 80°C for 4-6 hours.

-

After cooling to room temperature, the precipitated silver bromide is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in dichloromethane, washed with saturated aqueous NaHCO₃ solution and brine, and dried over anhydrous MgSO₄.

-

The solvent is evaporated, and the resulting crude product is purified by silica gel column chromatography (eluting with a gradient of hexanes and ethyl acetate) to afford the final tosylate precursor, 1-(5-tosyloxypentyl)-3-(2-iodobenzoyl)indole.

-

Part 2: Radiolabeling of this compound with Fluorine-18

This procedure describes the nucleophilic substitution of the tosylate precursor with no-carrier-added [¹⁸F]fluoride.

Materials and Reagents:

-

1-(5-tosyloxypentyl)-3-(2-iodobenzoyl)indole (precursor)

-

[¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (ACN)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Water for injection

-

Ethanol, USP

-

Sterile filters (0.22 µm)

-

C18 Sep-Pak cartridges

-

Alumina N Sep-Pak cartridges

-

HPLC system with a semi-preparative C18 column and a radioactivity detector

Procedure:

-

Preparation of [¹⁸F]Fluoride:

-

Aqueous [¹⁸F]fluoride is trapped on a pre-conditioned anion exchange cartridge (e.g., QMA Sep-Pak).

-

The [¹⁸F]fluoride is eluted from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 (5-10 mg) and potassium carbonate (1-2 mg) in acetonitrile/water (e.g., 80:20).

-

The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 100-110°C to obtain the anhydrous [¹⁸F]fluoride-Kryptofix complex.

-

-

Radiolabeling Reaction:

-

A solution of the tosylate precursor (1-3 mg) in anhydrous DMSO (0.5-1.0 mL) is added to the dried [¹⁸F]fluoride-Kryptofix complex.

-

The reaction vessel is sealed and heated at 100-120°C for 10-15 minutes.

-

After the reaction, the mixture is cooled to room temperature.

-

-

Purification of [¹⁸F]this compound:

-

The reaction mixture is diluted with water or an appropriate HPLC mobile phase.

-

The crude product is purified by semi-preparative HPLC using a C18 column. A typical mobile phase could be a mixture of acetonitrile and water (e.g., 70:30 v/v) with a flow rate of 3-5 mL/min.

-

The fraction corresponding to [¹⁸F]this compound is collected.

-

-

Formulation:

-

The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the [¹⁸F]this compound.

-

The cartridge is washed with water for injection to remove any residual HPLC solvents.

-

The final product, [¹⁸F]this compound, is eluted from the cartridge with a small volume of ethanol, USP.

-

The ethanolic solution is then diluted with sterile saline for injection and passed through a 0.22 µm sterile filter into a sterile vial.

-

Part 3: Quality Control

Procedures:

-

Radiochemical Purity: Determined by analytical HPLC with a radioactivity detector. The system should be able to separate [¹⁸F]this compound from any unreacted [¹⁸F]fluoride and other radiolabeled impurities.

-

Chemical Purity: Determined by analytical HPLC with a UV detector, comparing the chromatogram of the final product with that of a non-radioactive this compound standard.

-

Specific Activity: Calculated by measuring the total radioactivity and the total mass of this compound in the final product. The mass is determined by comparing the peak area on the UV-HPLC chromatogram to a standard curve of known concentrations of non-radioactive this compound.

-

Residual Solvents: Analyzed by gas chromatography (GC) to ensure that the levels of acetonitrile, DMSO, and ethanol are below the limits specified by the pharmacopeia.

-

pH: Measured using a pH meter or pH-indicator strips.

-

Sterility and Endotoxin Testing: Performed according to standard pharmaceutical protocols.

Data Presentation

| Parameter | Typical Value | Method |

| Radiochemical Yield (decay-corrected) | 30 - 50% | HPLC |

| Radiochemical Purity | > 98% | HPLC |

| Specific Activity | > 37 GBq/µmol (>1 Ci/µmol) | HPLC |

| Total Synthesis Time | 50 - 70 minutes | - |

Diagrams

Caption: Workflow for the synthesis of the tosylate precursor and subsequent radiolabeling to produce [¹⁸F]this compound.

Application Notes and Protocols for AM-694 in Rodent Studies

Disclaimer: As of late 2025, there is a notable absence of publicly available, peer-reviewed literature detailing comprehensive dosage and administration studies of AM-694 specifically in rodent models. The following application notes and protocols have been compiled based on the known pharmacology of this compound as a potent cannabinoid receptor agonist and by extrapolating from in vivo studies of other potent synthetic cannabinoids. Researchers should regard this document as a guide for initiating their own studies and must conduct thorough dose-finding experiments to determine safe and effective dosages for their specific animal models and experimental endpoints.

Introduction to this compound

This compound, or 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a potent synthetic cannabinoid that acts as a selective agonist for the cannabinoid receptor 1 (CB1), with a high binding affinity (Ki = 0.08 nM).[1] It also exhibits affinity for the CB2 receptor (Ki = 1.44 nM).[1] Its potent agonism at the CB1 receptor is responsible for its psychoactive effects, which in humans can include euphoria, sedation, and hallucinations.[2] Due to its high potency, extreme caution is advised when handling the compound and initiating in vivo studies.

Pharmacological Profile of this compound

The following table summarizes the key pharmacological data for this compound, providing context for its expected potency in vivo.

| Parameter | Value | Receptor | Reference |

| Ki | 0.08 nM | CB1 | [1] |

| Ki | 1.44 nM | CB2 | [1] |

| EC50 | 52.8 nM | CB1 | [1] |

| Emax (%) | 63% | CB1 | [1] |

Proposed Dosage and Administration for Rodent Studies

Given the lack of specific data for this compound, the following table provides a hypothetical starting point for dose-finding studies in rodents, based on data from other potent synthetic cannabinoids, such as AKB48. These are suggested ranges and should be adapted based on careful observation and dose-escalation studies.

| Species | Route of Administration | Proposed Dose Range (mg/kg) | Potential Endpoints |

| Mouse | Intraperitoneal (i.p.), Subcutaneous (s.c.) | 0.01 - 1.0 | Hypothermia, analgesia, catalepsy, hypolocomotion (Tetrad test), anxiety assays, cognitive tests. |

| Rat | Intraperitoneal (i.p.), Subcutaneous (s.c.), Oral (p.o.) | 0.03 - 3.0 | Hypothermia, analgesia (tail-flick test), catalepsy (bar test), locomotor activity, drug discrimination, self-administration. |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a stock solution and working dilutions of this compound for administration to rodents.

Materials:

-

This compound powder

-

Vehicle solution (e.g., a mixture of ethanol, Kolliphor® EL, and saline)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator

-

Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

-

Vehicle Preparation: A common vehicle for synthetic cannabinoids is a 1:1:18 mixture of ethanol:Kolliphor® EL:saline.

-

Combine one part absolute ethanol with one part Kolliphor® EL (formerly Cremophor® EL).

-

Vortex thoroughly until a homogenous mixture is formed.

-

Add 18 parts of sterile 0.9% saline and vortex again. This will result in a slightly viscous, clear solution.

-

-

Stock Solution Preparation:

-

Due to its high potency, it is recommended to prepare a stock solution (e.g., 1-10 mg/mL) to avoid weighing very small quantities.

-

Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of the vehicle to achieve the desired stock concentration.

-

Vortex and sonicate the solution until the this compound is completely dissolved. The solution should be clear.

-

-

Working Solution Preparation:

-

Prepare working solutions by diluting the stock solution with the vehicle to the final desired concentrations for injection.

-

For example, to achieve a dose of 0.1 mg/kg in a 10 mL/kg injection volume, the final concentration of the working solution would be 0.01 mg/mL.

-

Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice

Objective: To administer this compound to mice via intraperitoneal injection.

Procedure:

-

Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. Ensure the head is immobilized to prevent biting.

-

Injection Site: The ideal injection site is in the lower abdominal quadrant, to the side of the midline, to avoid puncturing the bladder or cecum.

-

Injection:

-

Use a sterile syringe with an appropriate needle size (e.g., 27G).

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn back, which would indicate improper placement.

-

If the aspiration is clear, slowly inject the solution.

-

Withdraw the needle and return the mouse to its cage.

-

-

Observation: Monitor the animal for any immediate adverse reactions.

Protocol 3: Assessment of Cannabinoid Tetrad Effects in Mice

Objective: To evaluate the cannabimimetic effects of this compound using the tetrad model, which assesses hypothermia, analgesia, catalepsy, and hypolocomotion.

Workflow Diagram:

Caption: Experimental workflow for the cannabinoid tetrad test in rodents.

Procedures:

-

Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

-

Baseline Measurements: Record baseline rectal temperature and locomotor activity before drug administration.

-

Drug Administration: Administer this compound or vehicle as described in Protocol 2.

-

Post-Treatment Assessments (e.g., at 30 minutes):

-

Hypothermia: Measure rectal temperature using a digital thermometer with a rodent probe.

-